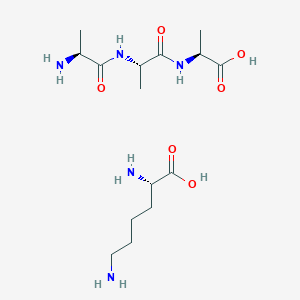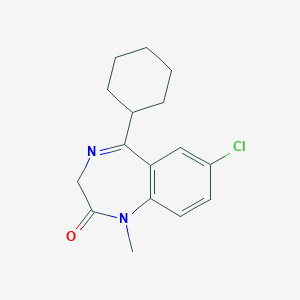![molecular formula C16H23ClN2O B162116 2-Chlor-N-{[1-(Dimethylamino)cyclohexyl]methyl}benzamid CAS No. 759397-79-0](/img/structure/B162116.png)
2-Chlor-N-{[1-(Dimethylamino)cyclohexyl]methyl}benzamid
Übersicht
Beschreibung
“2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide” is a compound with the CAS Number: 759397-79-0 and a molecular weight of 294.82 . It is also known by the synonym AH 8533 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23ClN2O/c1-19(2)16(10-6-3-7-11-16)12-18-15(20)13-8-4-5-9-14(13)17/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,18,20) . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Schmerzlinderndes Potenzial
Die Verbindung “2-Chlor-N-{[1-(Dimethylamino)cyclohexyl]methyl}benzamid” wurde als Opioid zur Schmerzlinderung untersucht. Studien an Tiermodellen haben gezeigt, dass es eine schmerzlindernde Wirkung erzeugen kann, die etwa so stark ist wie die von Morphin, was auf ein mögliches Einsatzgebiet in der Schmerztherapie hindeutet .
Suchtforschung
Weitere Studien haben die Suchtgefahr dieser Verbindung aufgezeigt. Es wurde beobachtet, dass die Verabreichung von Naloxon an Ratten, die mit dieser Verbindung behandelt wurden, ein Entzugssyndrom hervorrief, das dem durch Morphin hervorgerufenen ähnelt, was auf eine Verwendung in der Suchtforschung hindeutet, um Opioidabhängigkeit und Entzugsmechanismen zu verstehen .
Forschungschemikalie
AH-7921 ist strukturell untypisch und wird seit 2012 als “Forschungschemikalie” oder “legales Opioid” im Internet verkauft. Dies deutet auf seine Anwendung in der wissenschaftlichen Forschung hin, möglicherweise in pharmakologischen oder toxikologischen Studien .
Pharmakokinetik und Pharmakodynamik
Die Wirkungen der Verbindung auf die Atemfrequenz, die Körpertemperatur und den Pupillendurchmesser wurden untersucht, wenn auch etwas weniger stark als bei Morphin. Dies deutet auf eine Anwendung in pharmakokinetischen und pharmakodynamischen Studien hin, um zu verstehen, wie die Verbindung verschiedene physiologische Parameter beeinflusst .
Überwachung des Missbrauchs synthetischer Opioide
Angesichts der Tatsache, dass AH-7921 ein neues synthetisches Opioid ist, das missbraucht wird, gibt es eine Anwendung für diese Verbindung bei der Überwachung und Untersuchung von Trends im Missbrauch synthetischer Opioide. Dies kann bei der Entwicklung von Strategien zur Prävention und Intervention helfen .
Gesetzgebung und Politikentwicklung
Das Vorhandensein dieser Verbindung auf dem Markt als “legales Opioid” impliziert ihre Relevanz für die Gesetzgebung und Politikentwicklung. Es kann verwendet werden, um die Auswirkungen des rechtlichen Status auf Drogenmissbrauchsmuster zu untersuchen und politische Entscheidungen in Bezug auf die Regulierung neuer psychoaktiver Substanzen zu informieren .
Neurowissenschaftliche Forschung
Angesichts seiner opioidähnlichen Wirkungen kann diese Verbindung in der neurowissenschaftlichen Forschung verwendet werden, um die Reaktion des Gehirns auf synthetische Opioide und deren Wechselwirkung mit Opioidrezeptoren zu untersuchen .
Expert Committee on Drug Dependence Information Repository Springer - AH-7921: the list of new psychoactive opioids is expanded
Wirkmechanismus
Target of Action
The primary target of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, also known as AH-7921, is the μ-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, including analgesia, euphoria, and respiratory depression .
Mode of Action
AH-7921 acts as an agonist at the μ-opioid receptor . This means it binds to the receptor and activates it, mimicking the action of natural opioids. This activation leads to a series of intracellular events, including inhibition of adenylate cyclase, decreased cAMP production, and inhibition of voltage-gated Ca²⁺ channels . These changes result in decreased neuronal excitability and neurotransmitter release .
Biochemical Pathways
The activation of the μ-opioid receptor by AH-7921 triggers the opioid signaling pathway . This pathway involves several downstream effects, including the release of endorphins, enkephalins, and dynorphins, which are natural pain-relieving molecules . The activation of the μ-opioid receptor also leads to hyperpolarization of neurons, which reduces the perception of pain .
Pharmacokinetics
Like other opioids, it is likely to be absorbed well orally and distributed throughout the body, particularly to the central nervous system . It is likely metabolized in the liver and excreted in the urine .
Result of Action
The activation of the μ-opioid receptor by AH-7921 results in analgesia , or pain relief . Other effects can include relaxation, euphoria, and respiratory depression . Misuse of ah-7921 can lead to non-fatal and fatal intoxications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AH-7921. For example, the presence of other drugs can affect its metabolism and action . Additionally, genetic factors can influence individual responses to the drug . The storage temperature of the drug can also affect its stability, with a recommended storage temperature of 28°C .
Eigenschaften
IUPAC Name |
2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-19(2)16(10-6-3-7-11-16)12-18-15(20)13-8-4-5-9-14(13)17/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXNERUNUXHAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301342410 | |
| Record name | 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301342410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
759397-79-0 | |
| Record name | 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301342410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)



![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B162060.png)

